molecular formula C24H21N3O5S B5978532 methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate

methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate

Cat. No. B5978532
M. Wt: 463.5 g/mol
InChI Key: HCZQFMDLVRJSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. Additionally, it has been found to inhibit the activity of HDAC, an enzyme that plays a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. Additionally, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. However, one of the main limitations of using this compound in lab experiments is its potential toxicity.

Future Directions

There are several future directions for the study of methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate. One potential direction is the development of more potent and selective inhibitors of COX-2 and HDAC. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Finally, more studies are needed to investigate the potential toxicity of this compound and its effects on human health.

Synthesis Methods

The synthesis of methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate involves several steps. The first step involves the reaction of 2-aminobenzimidazole with benzylsulfonyl chloride in the presence of a base to form 2-(benzylsulfonyl)-1H-benzimidazole. The second step involves the reaction of 2-(benzylsulfonyl)-1H-benzimidazole with methyl 2-bromoacetate in the presence of a base to form this compound.

Scientific Research Applications

Methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 2-[[2-(2-benzylsulfonylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-32-23(29)18-11-5-6-12-19(18)25-22(28)15-27-21-14-8-7-13-20(21)26-24(27)33(30,31)16-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZQFMDLVRJSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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